molecular formula C10H16N2O8 B099644 Ethylenediaminetetraacetic acid-d4 CAS No. 15251-22-6

Ethylenediaminetetraacetic acid-d4

Cat. No.: B099644
CAS No.: 15251-22-6
M. Wt: 296.27 g/mol
InChI Key: KCXVZYZYPLLWCC-JBISRTOLSA-N
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Description

Ethylenediaminetetraacetic acid-d4 is a deuterated form of ethylenediaminetetraacetic acid, a widely used aminopolycarboxylic acid. The deuterium atoms replace the hydrogen atoms in the carboxyl groups, making it useful in nuclear magnetic resonance spectroscopy and other analytical techniques. This compound is known for its ability to chelate metal ions, forming stable complexes with various metal cations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylenediaminetetraacetic acid-d4 involves the reaction of ethylenediamine with deuterated chloroacetic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

H2NCH2CH2NH2+4DClCH2COOH(DO2CCH2)2NCH2CH2N(CH2CO2D)2+4HCl\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + 4 \text{DClCH}_2\text{COOH} \rightarrow \text{(DO}_2\text{CCH}_2)_2\text{NCH}_2\text{CH}_2\text{N(CH}_2\text{CO}_2\text{D})_2 + 4 \text{HCl} H2​NCH2​CH2​NH2​+4DClCH2​COOH→(DO2​CCH2​)2​NCH2​CH2​N(CH2​CO2​D)2​+4HCl

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent quality control measures to ensure the isotopic purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid-d4 undergoes various chemical reactions, including:

    Chelation: Forms stable complexes with metal ions such as calcium, magnesium, and iron.

    Substitution: The deuterium atoms in the carboxyl groups can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Chelation: Typically involves the use of metal salts in aqueous solutions. The reaction conditions include neutral to slightly basic pH to facilitate complex formation.

    Substitution: Requires specific reagents such as halogenating agents or nucleophiles to replace the deuterium atoms.

Major Products

    Chelation: Metal-ethylenediaminetetraacetic acid-d4 complexes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethylenediaminetetraacetic acid-d4 has numerous applications in scientific research, including:

    Chemistry: Used as a chelating agent in analytical chemistry to sequester metal ions and prevent interference in reactions.

    Biology: Employed in molecular biology for the purification of nucleic acids and proteins by removing metal ion contaminants.

    Medicine: Utilized in medical research to study metal ion interactions in biological systems and develop metal-based therapeutics.

    Industry: Applied in industrial processes to prevent metal ion contamination and improve product quality.

Mechanism of Action

The primary mechanism of action of ethylenediaminetetraacetic acid-d4 involves chelation, where the compound binds to metal ions through its carboxyl and amino groups. This binding forms stable, water-soluble complexes that can be easily removed from the system. The chelation process prevents metal ions from participating in unwanted side reactions, thereby stabilizing the system.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid: The non-deuterated form, widely used for similar applications but lacks the isotopic labeling.

    Nitrilotriacetic acid: Another aminopolycarboxylic acid with similar chelating properties but fewer carboxyl groups.

    Diethylenetriaminepentaacetic acid: Contains an additional amino group and more carboxyl groups, providing stronger chelation.

Uniqueness

Ethylenediaminetetraacetic acid-d4 is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance spectroscopy and other analytical techniques that require isotopic differentiation. This property allows for more precise studies of metal ion interactions and dynamics in various systems.

Properties

IUPAC Name

deuterio 2-[2-[bis(2-deuteriooxy-2-oxoethyl)amino]ethyl-(2-deuteriooxy-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXVZYZYPLLWCC-JBISRTOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(=O)CN(CCN(CC(=O)O[2H])CC(=O)O[2H])CC(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584453
Record name 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetra[(O-~2~H)acetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15251-22-6
Record name 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetra[(O-~2~H)acetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediaminetetraacetic acid-d4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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